molecular formula C12H17N3O2 B8478964 6-(Piperidin-4-ylamino)-nicotinic acid methyl ester

6-(Piperidin-4-ylamino)-nicotinic acid methyl ester

Cat. No. B8478964
M. Wt: 235.28 g/mol
InChI Key: OOIXBIGTZOSQSI-UHFFFAOYSA-N
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Patent
US06156758

Procedure details

Ammonium formate (4.9 g, 67.2 mmol) was added to a solution of (39) (4.2 g, 12.9 mmol) in 100 mL of absolute ethanol. The mixture was purged with argon then palladium (0.9 g, 5% on activated carbon) was added. The resulting mixture was heated to 80° C. and maintained at that temperature for 12 h. After cooling to 25° C., the mixture was filtered through celite and the filtrate was concentrated in vacuo. The residue was cooled to 0° C. and saturated Na2CO3 (100 mL) was added. The resulting mixture was stirred for 30 min at 0° C. then was extracted with EtOAc (3×50 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated in vacuo to give 2.6 g (86%) of the title compound; 1H NMR (CDCl3) δ 8.55 (s, 1H), 7.78 (d, 1H, J=8.9), 7.35 (d, 1H, J=7.3), 6.49 (d, 1H, J=8.9), 3.77 (m, 4H), 3.12 (s, 1H), 2.94 (m, 2H), 2.52 (m, 2H), 1.82 (m, 2H), 1.29 (m, 2H); 13C NMR (CDCl3) δ 165.7, 160.2, 150.8, 136.7, 112.7, 107.5, 51.1, 48.0, 45.0, 33.0; HRMS (FAB) m/z 236.1392 (M+H)+ (C12H17N3O2, requires 236.1399).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
( 39 )
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][O:6][C:7](=[O:28])[C:8]1[CH:13]=[CH:12][C:11]([NH:14][CH:15]2[CH2:20][CH2:19][N:18](CC3C=CC=CC=3)[CH2:17][CH2:16]2)=[N:10][CH:9]=1>C(O)C>[CH3:5][O:6][C:7](=[O:28])[C:8]1[CH:13]=[CH:12][C:11]([NH:14][CH:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)=[N:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
( 39 )
Quantity
4.2 g
Type
reactant
Smiles
COC(C1=CN=C(C=C1)NC1CCN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with argon
ADDITION
Type
ADDITION
Details
palladium (0.9 g, 5% on activated carbon) was added
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 0° C.
ADDITION
Type
ADDITION
Details
saturated Na2CO3 (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
then was extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CN=C(C=C1)NC1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.